(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM). JWH 081 7-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 7 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 824961-61-7
VCID: VC0163956
InChI: InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC
Molecular Formula: C25H25NO2
Molecular Weight: 371.5 g/mol

(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

CAS No.: 824961-61-7

Cat. No.: VC0163956

Molecular Formula: C25H25NO2

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone - 824961-61-7

Specification

Description JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM). JWH 081 7-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 7 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
CAS No. 824961-61-7
Molecular Formula C25H25NO2
Molecular Weight 371.5 g/mol
IUPAC Name (7-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Standard InChI InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Standard InChI Key IJNSZBAEVYRFCH-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator